Home > Products > Screening Compounds P127900 > Dimethylhistaprodifen
Dimethylhistaprodifen -

Dimethylhistaprodifen

Catalog Number: EVT-1584678
CAS Number:
Molecular Formula: C22H27N3
Molecular Weight: 333.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimethylhistaprodifen, also known as N-alpha,N-alpha-dimethyl-2-(3,3-diphenylpropyl)histamine, is a synthetic compound that belongs to a class of histamine analogs. It is characterized by its potent activity as an agonist for the histamine H1 receptor. This compound is derived from histaprodifen and methylhistaprodifen, both of which have shown significant pharmacological effects in various studies. The development of dimethylhistaprodifen aims to enhance the selectivity and potency for H1 receptor interactions, which are crucial for various physiological processes including allergic responses and neurotransmission.

Source and Classification

Dimethylhistaprodifen is synthesized from precursor compounds through several chemical reactions. The classification of this compound falls under the category of histamine receptor agonists, specifically targeting the H1 receptor. This receptor is part of the G protein-coupled receptor family and plays a vital role in mediating allergic reactions and other physiological responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethylhistaprodifen involves multiple steps, beginning with the cyclization of 4,4-diphenylbutyronitrile to form an imidazole nucleus. The process typically includes:

  1. Formation of Methyl Imidate: The precursor undergoes a reaction with 2-oxo-4-phthalimido-1-butyl acetate or 2-oxo-1,4-butandiol in liquid ammonia.
  2. Cyclization: The resulting compound is cyclized to form the imidazole structure.
  3. Methylation: Dimethylation occurs at the nitrogen atom of the imidazole ring to yield dimethylhistaprodifen.

These steps are supported by standard organic synthesis techniques, ensuring high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Dimethylhistaprodifen has a complex molecular structure characterized by:

  • Molecular Formula: C20_{20}H24_{24}N2_{2}
  • Molecular Weight: Approximately 308.42 g/mol
  • Structural Features: The compound features a diphenylpropyl substituent at the 2-position of the imidazole ring, which enhances its binding affinity to the H1 receptor.

The three-dimensional conformation allows for optimal interaction with the receptor's active site, contributing to its agonistic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Dimethylhistaprodifen primarily acts as an agonist for the H1 receptor, leading to several physiological responses:

  1. Vasodilation: It induces vasodilation in vascular smooth muscle through activation of H1 receptors.
  2. Inhibition of Neurotransmitter Release: By interacting with H1 receptors in the central nervous system, it modulates neurotransmitter release.

The compound exhibits a higher potency than histamine itself, making it an effective tool in pharmacological studies .

Mechanism of Action

Process and Data

The mechanism by which dimethylhistaprodifen exerts its effects involves:

  • Binding to H1 Receptors: Upon administration, dimethylhistaprodifen binds to H1 receptors located on various cell types.
  • Activation of G Proteins: This binding activates Gq proteins, leading to increased phospholipase C activity.
  • Calcium Mobilization: The result is an increase in intracellular calcium levels, which facilitates smooth muscle contraction or relaxation depending on tissue type.

Studies have shown that dimethylhistaprodifen has a potency that exceeds that of histamine by factors ranging from 2.4 to 3.4 times in various assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dimethylhistaprodifen exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its application in laboratory settings and pharmacological research .

Applications

Scientific Uses

Dimethylhistaprodifen has significant implications in various scientific fields:

  • Pharmacology Research: Used extensively as a model compound to study H1 receptor interactions and signaling pathways.
  • Drug Development: Its potency makes it a candidate for developing new antihistamines or treatments for allergic conditions.
  • Physiological Studies: It aids in understanding histamine's role in different physiological processes, including inflammation and immune responses.
Historical Development and Pharmacological Significance of Dimethylhistaprodifen

Emergence of Selective H1-Receptor Agonists in Histamine Research

The development of receptor-specific histamine agonists faced a significant challenge at the H1 receptor subtype. While selective H2 (e.g., dimaprit) and H3 (e.g., α-methylhistamine) agonists with potencies exceeding histamine by tenfold were well-established by the 1990s, analogous advances in H1-receptor agonism lagged [1] [4]. Early candidates like 2-(3-trifluoromethylphenyl)histamine showed selectivity but failed to surpass histamine’s intrinsic potency. This pharmacological gap persisted until the discovery of the histaprodifen scaffold—structurally characterized by a 3,3-diphenylpropyl moiety replacing the traditional 2-phenyl group of imidazole-based histamine mimetics [4]. Prototype histaprodifen (2-(3,3-diphenylpropyl)histamine) achieved parity with histamine (101% relative potency in guinea pig ileum assays), but its N-substituted derivatives, particularly dimethylhistaprodifen (Nα,Nα-dimethyl-2-(3,3-diphenylpropyl)histamine), delivered unprecedented efficacy, exhibiting 2.4- to 2.8-fold higher potency than histamine in vitro [1] [4]. This breakthrough established dimethylhistaprodifen as a pivotal tool for probing H1 receptor physiology.

Evolution of Histaprodifen Analogues: From Histaprodifen to Nα-Substituted Derivatives

The strategic N-alkylation of histaprodifen’s side chain nitrogen marked a transformative advancement in H1-agonist design. Systematic methylation produced:

  • Methylhistaprodifen (Nα-methyl derivative)
  • Dimethylhistaprodifen (Nα,Nα-dimethyl derivative)

In vitro studies revealed that methylation amplified agonist potency at H1 receptors. In guinea pig ileum preparations, dimethylhistaprodifen exhibited 343–528% relative potency versus histamine, outperforming both histaprodifen (101%) and methylhistaprodifen (174–343%) [4]. In vivo validation in rat models confirmed this enhancement. When assessing vasodepressor responses (reduction in diastolic blood pressure):

Table 1: Agonist Potency of Histaprodifen Derivatives in Pithed Rats

CompoundpED50Relative Potency vs. Histamine
Histamine-1.0x
Histaprodifen7.55~1.8x
Methylhistaprodifen8.43~3.4x
Dimethylhistaprodifen8.12~2.4x

pED50: Negative logarithm of the dose (mol/kg) eliciting half-maximal vasodepressor response [1] [2]

Structural optimization efforts extended beyond N-alkylation. Ring-substituted histaprodifen analogues (e.g., meta-fluoro or meta-chloro variants) were synthesized, yet none surpassed dimethylhistaprodifen’s efficacy. Most showed reduced potency (4–52%) or partial agonism (2–98% maximal effect relative to histamine) [4]. This underscored the unique advantage conferred by Nα,Nα-dimethylation over aromatic ring modifications.

Role of Dimethylhistaprodifen in Resolving H1-Receptor Signaling Complexity

Dimethylhistaprodifen’s high potency and selectivity enabled precise dissection of H1 receptor signaling pathways in vivo. Key mechanistic insights include:

  • Vascular H1 Specificity: In pithed rats, dimethylhistaprodifen’s vasodepressor effect was antagonized by dimetindene (H1 blocker) but unaffected by H2 (ranitidine), H3 (thioperamide), or adrenoceptor antagonists (prazosin, rauwolscine, propranolol) [1] [2]. This confirmed its selective engagement of vascular H1 receptors.
  • NO-Dependent Vasodilation: The vasodepressor response was attenuated by L-NAME, an inhibitor of nitric oxide (NO) synthase, implicating endothelial NO release as a downstream effector of H1 activation [1].
  • Transcriptional Regulation: H1 receptors constitutively activate NF-κB, a master regulator of inflammation. Dimethylhistaprodifen’s agonist activity potentially amplifies this pathway, contrasting with antihistamines that suppress it [6].

Table 2: Impact of Dimethylhistaprodifen on H1 Receptor Pharmacology

Research ApplicationKey FindingSignificance
Receptor SpecificityDimetindene-sensitive vasodepression; no cross-reactivity with H2/H3 or adrenoceptorsValidates in vivo H1-selectivity
Vascular SignalingL-NAME-inhibited hypotensionConfirms H1-mediated NO production in vasculature
Structural BenchmarkSuperior potency vs. ring-substituted analogues (e.g., meta-fluoro histaprodifen)Highlights critical role of N-dimethylation in efficacy optimization

Furthermore, dimethylhistaprodifen helped elucidate interspecies receptor divergence. While highly potent in rodent and bovine systems (pEC50 = 7.0–8.4), its effects vary across species due to H1 receptor sequence heterogeneity [4] [6]. This underscores its utility in comparative pharmacology.

Properties

Product Name

Dimethylhistaprodifen

IUPAC Name

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N,N-dimethylethanamine

Molecular Formula

C22H27N3

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C22H27N3/c1-25(2)16-15-20-17-23-22(24-20)14-13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,13-16H2,1-2H3,(H,23,24)

InChI Key

GNBOIGBQIBQOIA-UHFFFAOYSA-N

Synonyms

dimethylhistaprodifen

Canonical SMILES

CN(C)CCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.